4-{[3,5-Dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-6-(hydroxymethyl)oxane-2,3,5-triol
Description
The compound “4-{[3,5-Dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-6-(hydroxymethyl)oxane-2,3,5-triol” is a highly substituted oligosaccharide with a complex glycosidic linkage structure. Its IUPAC name indicates three interconnected oxane (pyranose) rings, each decorated with hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups. The compound’s molecular formula, inferred from similar structures in the evidence, is likely (C6H10O5)n, where n denotes repeating units, though the exact molecular weight depends on polymerization degree .
Key structural features include:
- Glycosidic linkages: The compound contains α- or β-linked pyranose rings, common in natural polysaccharides like starch or cellulose.
- Hydroxyl density: High hydroxyl group content enhances hydrophilicity, making it soluble in polar solvents such as water or ethanol .
- Branched architecture: The trisaccharide-like structure may confer unique biochemical interactions, such as enzyme binding or cell signaling .
Properties
IUPAC Name |
4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)10(25)11(26)17(31-4)34-15-9(24)6(3-21)32-18(13(15)28)33-14-8(23)5(2-20)30-16(29)12(14)27/h4-29H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTMGCOVALSLOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864163 | |
| Record name | Hexopyranosyl-(1->3)hexopyranosyl-(1->3)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Galactotriose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029922 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
9008-22-4, 5077-30-5 | |
| Record name | Laminaran | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Laminaran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Galactotriose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029922 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
240 - 245 °C | |
| Record name | Galactotriose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029922 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Activity
The compound 4-{[3,5-Dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-6-(hydroxymethyl)oxane-2,3,5-triol is a complex glycoside with potential biological activities. This article aims to explore its biological activity through a review of existing literature, case studies, and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and is characterized by multiple hydroxyl groups and oxane rings. This structure contributes to its solubility and potential interactions with biological systems.
Antioxidant Activity
Several studies have highlighted the antioxidant properties of similar glycosides. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including neurodegenerative disorders and cancer.
Neuroprotective Effects
Research indicates that flavonoids and glycosides can enhance neuroplasticity. For instance, compounds with similar structures have been shown to promote synaptogenesis and neurogenesis by inhibiting oxidative stress and activating neuroprotective signaling pathways such as MAPK/Erk .
Anti-inflammatory Properties
Compounds in the same class as the target compound have demonstrated anti-inflammatory effects. They modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Antidiabetic Potential
Some derivatives of similar glycosides have been researched for their antidiabetic properties. They may improve insulin sensitivity and glucose metabolism, making them candidates for diabetes management .
Study 1: Neuroprotective Effects in Animal Models
A study conducted on mice demonstrated that administration of similar glycosides led to increased levels of brain-derived neurotrophic factor (BDNF) and phosphorylated cAMP response element-binding protein (pCREB), markers associated with neuroprotection and cognitive function enhancement .
Study 2: Antioxidant Activity Assessment
In vitro assays showed that the compound exhibited significant antioxidant activity, reducing lipid peroxidation in neuronal cells exposed to oxidative stress. This suggests a protective role against oxidative damage in neural tissues.
Research Findings Summary Table
Scientific Research Applications
Antidiabetic Properties
Research indicates that derivatives of this compound exhibit significant antidiabetic effects. A study highlighted the ability of certain glycosides to enhance insulin sensitivity and glucose uptake in muscle cells, suggesting a role in managing blood sugar levels in diabetic patients . The compound's structural similarity to known antidiabetic agents may contribute to its efficacy.
Antioxidant Activity
The compound has shown promising antioxidant properties in vitro. Studies demonstrate that it can scavenge free radicals and reduce oxidative stress markers in biological systems. This activity is particularly relevant for preventing chronic diseases associated with oxidative damage, such as cardiovascular diseases and cancer .
Dietary Supplementation
Due to its health benefits, this compound is being explored as an ingredient in dietary supplements aimed at improving metabolic health and enhancing overall wellness. Its potential to modulate gut microbiota and improve digestion further supports its use in functional foods .
Anti-inflammatory Effects
Research has indicated that the compound possesses anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory disorders. By inhibiting pro-inflammatory cytokines, it may help reduce inflammation and pain .
Natural Preservative
The antioxidant properties of this compound make it a candidate for use as a natural preservative in food products. Its ability to inhibit lipid peroxidation can help extend the shelf life of various food items without the need for synthetic preservatives .
Flavor Enhancement
In addition to its preservative qualities, the compound may also be used to enhance flavors in food products due to its sweet taste profile derived from its glycosidic nature. This application is particularly relevant in developing low-calorie or sugar-free products .
Case Studies
Comparison with Similar Compounds
Key Findings:
Functional Group Influence: The target compound lacks nitrogen-containing groups (e.g., amino or chloro), unlike the aminoglycoside analogs in . Arabix 6 () shares the (C6H10O5)n backbone but includes methoxy groups, increasing hydrophobicity and industrial utility.
Bioactivity: Aminoglycosides (e.g., ) exhibit antibiotic activity due to amino groups disrupting bacterial ribosomes. The target compound’s hydroxyl-rich structure may instead modulate ferroptosis (a cell death pathway) in cancer cells, as seen with natural carbohydrates in . Plant-derived analogs () show structural similarity but lack branching, limiting their enzymatic recognition compared to the target compound.
Solubility and Stability: The target compound’s high hydroxyl density aligns with solubility in polar solvents like water, similar to PEGDA (polyethylene glycol diacrylate) used in 3D cell cultures . In contrast, n-hexane-extracted steroids () are non-polar, highlighting how functional groups dictate solvent compatibility.
Preparation Methods
Source Material and Pretreatment Strategies
Laminaran is extracted from brown algae biomass, primarily Laminaria digitata or Laminaria japonica. Pretreatment begins with washing and drying algal tissues to remove salts and contaminants. The dried biomass is ground into a fine powder (30–50 mesh) to increase surface area for solvent interaction . Initial defatting steps involve homogenizing the powder in methanol/dichloromethane/water (4:2:1 v/v/v) to eliminate lipids and pigments, followed by centrifugation at 4,000 × g for 10 minutes . This step ensures that subsequent extractions target polysaccharides without interference from low-molecular-weight compounds.
Traditional Hot Water Extraction
Conventional hot water extraction remains a foundational method for laminaran isolation. The defatted algal powder is mixed with water at a solid-to-liquid ratio of 1:40 (w/v) and heated to 90°C for 2–4 hours . Prolonged heating disrupts algal cell walls, releasing water-soluble polysaccharides into the aqueous phase. After cooling, the supernatant is separated via centrifugation (3,500–4,500 × g, 10–20 minutes) and subjected to ethanol precipitation. Adding 2–4 volumes of 95% ethanol induces laminaran aggregation, which is recovered by centrifugation and lyophilized to obtain a crude product . This method yields 10–15% laminaran but requires optimization to mitigate thermal degradation .
Ultrasonic-Assisted Extraction (UAE)
Ultrasonic technology enhances extraction efficiency by generating cavitation bubbles that rupture cell membranes. In a patented method, algal powder is immersed in water and subjected to ultrasound at 600–1,000 W for 15–60 minutes, maintaining temperatures between 60–80°C . Following ultrasonication, the mixture is heated to 85–95°C for 3–5 hours to complete polysaccharide release. UAE reduces extraction time by 40% compared to traditional methods and increases yield to 18–22% by improving solvent penetration .
Table 1: Parameters for Ultrasonic-Assisted Extraction
| Variable | Optimal Range |
|---|---|
| Ultrasonic Power | 600–1,000 W |
| Temperature | 60–80°C |
| Time | 15–60 minutes |
| Post-Ultrasound Heating | 85–95°C for 3–5 hours |
Partial Acid Hydrolysis for Oligosaccharide Production
Laminaran oligosaccharides (LOs) are derived via controlled acid hydrolysis. Using response surface methodology (RSM), researchers optimized conditions with trifluoroacetic acid (TFA) as the catalyst. A Box-Behnken Design (BBD) evaluated three variables: hydrolysis time (45–80 minutes), temperature (60–80°C), and TFA concentration (0.75–1.25 M) . The quadratic model predicted maximal LOs yield (DP 2–5) at 70°C, 1.0 M TFA, and 60 minutes, achieving 4.8 mg/mL . Hydrolysates are neutralized, cooled, and purified via dialysis (500 Da cutoff) to remove monomers and residual acids.
Table 2: Optimization of Acid Hydrolysis Conditions
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Hydrolysis Time | 45–80 min | 60 min |
| Temperature | 60–80°C | 70°C |
| TFA Concentration | 0.75–1.25 M | 1.0 M |
Purification and Structural Validation
Crude laminaran is purified using calcium chloride precipitation (2% w/v) to remove alginate contaminants . Further refinement involves silica-based solid-phase extraction (SPE) cartridges, with fractions eluted using water and ethanol gradients. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, resolving β-(1→3) and β-(1→6) linkages through characteristic anomeric proton signals at δ 4.5–5.5 ppm . High-performance liquid chromatography (HPLC) quantifies oligosaccharide profiles, while mass spectrometry (MS) verifies molecular weights (504.4 g/mol for the monomeric unit) .
Challenges and Methodological Advancements
Despite progress, laminaran extraction faces challenges, including variable algal polysaccharide content (seasonal and species-dependent) and energy-intensive drying steps. Emerging techniques like enzyme-assisted extraction (using β-glucanases) and microwave-assisted methods show promise for reducing solvent use and improving selectivity . Future research should prioritize industrial scalability and environmental sustainability, particularly in optimizing ethanol recovery systems and alternative precipitation agents.
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing this compound?
Answer:
- Synthesis : Use stepwise glycosylation protocols, as outlined in general procedure B for analogous triazine-linked carbohydrates (e.g., trichlorotriazine coupling with phenolic derivatives under anhydrous conditions) .
- Purification : Employ reverse-phase column chromatography with polar solvents (e.g., acetonitrile/water gradients) to isolate intermediates. Ensure inert atmospheres to prevent oxidation of hydroxyl groups .
- Characterization :
- NMR : Assign stereochemistry using 2D - HSQC and COSY spectra to resolve overlapping oxane ring signals .
- Mass Spectrometry (MS) : High-resolution ESI-MS in negative ion mode to confirm molecular weight and fragmentation patterns .
- X-ray Diffraction : For crystalline derivatives, use synchrotron radiation to resolve complex glycosidic linkages .
Q. How should researchers handle stability studies under varying pH and temperature conditions?
Answer:
- Experimental Design :
- Accelerated Degradation : Incubate the compound in buffers (pH 2–9) at 40°C–60°C for 4–12 weeks. Monitor degradation via HPLC with UV detection (λ = 210 nm for hydroxyl groups) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., hydroxymethyl group loss above 200°C) .
- Data Interpretation : Compare degradation products with synthetic standards to distinguish hydrolytic vs. oxidative pathways .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with glucose transporters (e.g., GLUT4). Prioritize binding poses that align with the compound’s hydroxyl spatial arrangement .
- Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability of glycosidic linkages. Compare with NMR-derived coupling constants for validation .
- Contradiction Analysis : If in vitro assays show inconsistent inhibition of α-glucosidase, correlate computational binding energies (ΔG) with experimental IC values to identify assay-specific artifacts (e.g., solubility limitations) .
Q. What advanced strategies are recommended for studying its interaction with metabolic enzymes?
Answer:
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (K, ΔH) with hexokinase or glycogen phosphorylase. Use low ligand concentrations (10–100 μM) to avoid aggregation .
- Site-Directed Mutagenesis : Target enzyme active-site residues (e.g., His-115 in α-amylase) to validate computational predictions of hydrogen-bonding interactions .
- Kinetic Assays : Perform Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) .
Methodological Tables
Q. Table 1: Key Analytical Techniques for Structural Validation
Q. Table 2: Computational vs. Experimental Data Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
